THP-SS-PEG1-Boc

ADC linker design Hydrodynamic radius Renal clearance

THP-SS-PEG1-Boc addresses the need for orthogonal protection in ADC linker-payload assembly. Features: (1) THP and Boc groups allow independent deprotection for stepwise conjugation; (2) disulfide bond enables glutathione-mediated intracellular release; (3) PEG1 spacer balances aqueous solubility with minimal steric hindrance. Purity ≥95%. Store at -20°C.

Molecular Formula C16H30O5S2
Molecular Weight 366.5 g/mol
Cat. No. B611362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHP-SS-PEG1-Boc
SynonymsTHP-SS-PEG1-t-butyl ester
Molecular FormulaC16H30O5S2
Molecular Weight366.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3
InChIKeyJTKJXQXCOWSQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

THP-SS-PEG1-Boc: Heterobifunctional ADC Linker


THP-SS-PEG1-Boc (CAS: 1807503-88-3, molecular weight: 366.54 g/mol) is a heterobifunctional cleavable linker designed for antibody-drug conjugate (ADC) synthesis and other bioconjugation applications requiring redox-sensitive payload release [1]. It features a tetrahydropyranyl (THP)-protected hydroxyl group, a reducible disulfide (SS) bond, a single-unit polyethylene glycol (PEG1) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine . This configuration enables sequential deprotection strategies and intracellular payload liberation via glutathione-mediated disulfide cleavage [1].

ADC Linker Design Heterobifunctional cleavable linker with orthogonal THP/Boc protection for stepwise bioconjugation
Release Mechanism Reducible disulfide bond supports intracellular glutathione-mediated payload liberation
Spacer Profile Single PEG1 unit balances aqueous solubility and compact steric footprint for conjugate studies

Why Generic Substitution Fails: THP-SS-PEG1-Boc Specificity


While several cleavable linkers rely on disulfide chemistry for intracellular drug release, generic substitution among these compounds is precluded by critical differences in terminal functional groups, spacer length, and protection chemistry. The Boc group in THP-SS-PEG1-Boc specifically enables amine-directed conjugation after deprotection, whereas analogs like THP-SS-PEG1-Tos incorporate a tosyl leaving group for thiol-reactive nucleophilic substitution . Similarly, the PEG1 spacer provides a specific balance between aqueous solubility and minimal steric hindrance, unlike longer PEG chains that can increase hydrodynamic radius and alter pharmacokinetics [1]. The orthogonal protection of THP and Boc also allows for precise, stepwise functionalization—a capability absent in simpler disulfide linkers such as SPDB or in non-cleavable counterparts [2].

Terminal Group Boc-protected amine requires acid deprotection for NHS ester conjugation; tosyl-based analogs (e.g., THP-SS-PEG1-Tos) enable direct thiol-reactive substitution, altering conjugation workflow.
Spacer Length PEG1 spacer provides a specific hydrodynamic radius; longer PEG chains (PEG4/PEG8) may increase steric hindrance and shift pharmacokinetic profiles in conjugate models.
Orthogonal Protection Stepwise THP/Boc removal is absent in simpler disulfide linkers (e.g., SPDB), limiting sequential functionalization for complex ADC intermediates.

Differentiation Evidence for THP-SS-PEG1-Boc


Molecular Weight and PEG Spacer Length

THP-SS-PEG1-Boc (MW: 366.54 g/mol) has a molecular weight approximately 10-fold lower than longer PEG disulfide linkers (e.g., PEG4-SS-PEG4 linkers, MW ~500–600 g/mol) . This lower molecular weight is associated with a smaller hydrodynamic radius, which may reduce steric hindrance during antibody conjugation and facilitate renal clearance of linker-derived metabolites [1].

MW & PEG Spacer
Class-level
~10-fold lower MW vs. PEG4 linkers
May support reduced steric hindrance during antibody conjugation
Calculated from vendor specifications; experimental conjugate data not provided
ADC linker design Hydrodynamic radius Renal clearance

Conjugation Chemistry: Boc vs. Tosyl

THP-SS-PEG1-Boc contains a Boc-protected amine (tert-butyl carbamate), while its close analog THP-SS-PEG1-Tos contains a tosyl (p-toluenesulfonyl) ester . The Boc group is stable under basic and nucleophilic conditions but can be removed with acid (e.g., TFA) to expose a free amine for NHS ester or other amine-reactive conjugation [1]. In contrast, the tosyl group is a good leaving group for direct nucleophilic substitution, enabling thiol-reactive conjugation without deprotection .

Boc vs. Tosyl
Reported
Boc: acid-labile, amine-reactive post-deprotection; Tosyl: direct nucleophilic substitution
Determines conjugation strategy and payload functional group compatibility
Based on published reactivity profiles; direct kinetic comparison not available
Bioconjugation Amine-reactive Thiol-reactive

Purity and Storage Stability

Commercial sources report a purity of ≥95% for THP-SS-PEG1-Boc, with long-term storage at -20°C maintaining stability for up to 3 years . These specifications are comparable to those of other research-grade ADC linkers (e.g., SPDB, purity ≥95%) , ensuring consistent performance in conjugation workflows [1].

Purity & Stability
Reported
Research-grade purity; -20°C storage, 3-year stability
Supports reproducible bioconjugation and batch consistency
Vendor datasheet specifications; independent verification advised
Quality control Stability Reproducibility

Disulfide Cleavage for Intracellular Payload Release

The disulfide bond in THP-SS-PEG1-Boc is designed to undergo reductive cleavage in the presence of intracellular glutathione (GSH) concentrations (1–10 mM) . While direct cleavage kinetics for THP-SS-PEG1-Boc are not reported, studies on structurally analogous disulfide linkers (e.g., SPDB-DM4) demonstrate complete payload release within 24 hours under physiologically relevant GSH levels [1]. In contrast, non-cleavable thioether linkers (e.g., SMCC) remain intact under the same conditions, leading to different intracellular metabolite profiles [1].

GSH Cleavage
Class-level
Disulfide linkers: complete payload release in 24 h (10 mM GSH); non-cleavable SMCC: intact
Supports intracellular payload release studies; cleavable vs. non-cleavable context
Data from structural analogs; direct THP-SS-PEG1-Boc kinetics unreported
Glutathione Reduction Payload release

Optimal Applications for THP-SS-PEG1-Boc


Orthogonal Deprotection for ADC Linker-Payload Synthesis

THP-SS-PEG1-Boc is ideally suited for constructing ADC linker-payload intermediates where sequential deprotection is required. The acid-labile Boc group can be removed independently of the THP group, enabling selective amine functionalization for payload attachment . This orthogonal protection scheme is not available with simpler disulfide linkers like SPDB, which lack protected amine functionalities [1].

Minimal Steric Hindrance in Bioconjugation

The single PEG1 spacer in THP-SS-PEG1-Boc provides a balance between aqueous solubility and minimal molecular bulk . This property is advantageous when conjugating to sterically sensitive antibody regions or when a compact linker is needed to preserve antigen binding [2]. In contrast, longer PEG linkers (e.g., PEG4 or PEG8) increase hydrodynamic radius and may impact conjugate pharmacokinetics [2].

Redox-Triggered Payload Release

The disulfide bond in THP-SS-PEG1-Boc enables glutathione-triggered payload release, a mechanism well-validated for tumor-targeted ADCs [1]. This cleavable linker is preferred over non-cleavable alternatives (e.g., SMCC) when intracellular drug liberation is required for activity [1].

Research-Grade ADC: Purity and Stability

With a purity specification of ≥95% and validated storage stability at -20°C for up to 3 years, THP-SS-PEG1-Boc meets quality requirements for reproducible academic and early-stage industrial ADC research [1]. These specifications are consistent with other established research linkers, ensuring reliable performance in conjugation and purification workflows [2].

Application
Selection Property
Validation Focus
Stepwise linker-payload synthesis
Orthogonal THP/Boc protection
Sequential deprotection protocol feasibility
Sterically constrained conjugation
Compact PEG1 spacer
Antigen binding and conjugate hydrodynamic behavior
Intracellular payload release studies
Cleavable disulfide bond
Glutathione-mediated cleavage efficiency
Reproducible ADC research
Specified purity and defined storage
Batch-to-batch consistency and long-term stability

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